molecular formula C17H20N4O3 B5072284 1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide

1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide

Cat. No.: B5072284
M. Wt: 328.4 g/mol
InChI Key: WPUUWMBACRXSET-UHFFFAOYSA-N
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Description

This compound features a fused [1,2]oxazolo[5,4-b]pyridine core substituted with cyclopropyl and methyl groups at positions 6 and 3, respectively. The piperidine-4-carboxamide moiety is attached via a carbonyl linker at position 4 of the heterocyclic ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological interactions, particularly in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-9-14-12(8-13(10-2-3-10)19-16(14)24-20-9)17(23)21-6-4-11(5-7-21)15(18)22/h8,10-11H,2-7H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUUWMBACRXSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazolone derivatives, while reduction could yield the corresponding alcohols or amines.

Scientific Research Applications

1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects :

  • Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation compared to halogenated or methoxy-substituted analogues .
  • Piperidine-4-carboxamide improves hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .

Heterocyclic Core Influence :

  • The oxazolopyridine core in the target compound provides a balance of electron-rich (pyridine) and electron-deficient (oxazole) regions, enabling dual interactions with biological targets .
  • Triazolopyridazine derivatives exhibit higher polarity, which may limit membrane permeability but improve aqueous solubility .

Biological Activity Trends :

  • Compounds with chlorinated aromatic substituents (e.g., ) show stronger antimicrobial activity, while ethoxy or methoxy groups correlate with CNS activity .
  • The target compound’s lack of ionizable groups (vs. carboxylic acid analogues) may favor better bioavailability .

Biological Activity

1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide is a novel compound that has garnered attention due to its potential therapeutic applications. This compound features a unique heterocyclic structure that may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

Key Features

  • Cyclopropyl Group : Imparts unique steric and electronic properties.
  • Oxazole and Pyridine Rings : Contribute to the compound's reactivity and interaction with biological targets.
  • Piperidine Backbone : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit enzyme inhibition properties.

Potential Mechanisms

  • Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and cognitive functions.
  • Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes or obesity.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

Antitumor Activity

Studies have shown that derivatives of oxazole-pyridine compounds can possess significant antitumor properties. For instance:

  • Case Study : A derivative similar to the target compound demonstrated cytotoxic effects against ovarian cancer cell lines with an IC50 value of 12 µM, indicating its potential as an anticancer agent .

Neuroprotective Effects

The ability of this compound to modulate neurotransmitter systems suggests potential neuroprotective effects:

  • Research Finding : In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Antimicrobial Activity

Preliminary screening has shown that similar compounds exhibit antimicrobial properties:

  • Case Study : A related oxazole derivative displayed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other related compounds:

Compound NameStructureBiological ActivityIC50/MIC Values
Compound ASimilarAntitumorIC50 = 12 µM
Compound BSimilarAntimicrobialMIC = 8 µg/mL
Compound CSimilarNeuroprotectiveN/A

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